Cas no 2172577-61-4 (5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole)

5-(Chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole is a versatile pyrazole-based intermediate with significant utility in organic synthesis and pharmaceutical applications. The chloromethyl group at the 5-position offers a reactive site for further functionalization, enabling its use in the preparation of more complex derivatives. The 2,4-dimethylphenyl substituent enhances steric and electronic properties, making it valuable in the design of bioactive compounds. This compound is particularly useful in medicinal chemistry for the development of potential therapeutic agents due to its structural flexibility and reactivity. High purity and stability under standard conditions ensure consistent performance in synthetic workflows. Its well-defined structure facilitates precise modifications for targeted applications.
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole structure
2172577-61-4 structure
商品名:5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
CAS番号:2172577-61-4
MF:C12H13ClN2
メガワット:220.698021650314
CID:6389798
PubChem ID:165792162

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
    • 2172577-61-4
    • EN300-1591365
    • インチ: 1S/C12H13ClN2/c1-9-3-4-12(10(2)7-9)15-11(8-13)5-6-14-15/h3-7H,8H2,1-2H3
    • InChIKey: SFLHOCRHSDBUEG-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CC=NN1C1C=CC(C)=CC=1C

計算された属性

  • せいみつぶんしりょう: 220.0767261g/mol
  • どういたいしつりょう: 220.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591365-500mg
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
500mg
$1234.0 2023-09-23
Enamine
EN300-1591365-0.05g
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
0.05g
$1080.0 2023-06-04
Enamine
EN300-1591365-1.0g
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
1g
$1286.0 2023-06-04
Enamine
EN300-1591365-10.0g
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
10g
$5528.0 2023-06-04
Enamine
EN300-1591365-5000mg
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
5000mg
$3728.0 2023-09-23
Enamine
EN300-1591365-0.25g
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
0.25g
$1183.0 2023-06-04
Enamine
EN300-1591365-0.1g
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
0.1g
$1131.0 2023-06-04
Enamine
EN300-1591365-50mg
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
50mg
$1080.0 2023-09-23
Enamine
EN300-1591365-5.0g
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
5g
$3728.0 2023-06-04
Enamine
EN300-1591365-2.5g
5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole
2172577-61-4
2.5g
$2520.0 2023-06-04

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole 関連文献

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazoleに関する追加情報

Professional Introduction to 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole (CAS No. 2172577-61-4)

5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2172577-61-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a chloromethyl group and a 2,4-dimethylphenyl substituent makes it a versatile intermediate for various synthetic pathways, particularly in the synthesis of heterocyclic derivatives.

The compound's molecular structure consists of a pyrazole core, which is a six-membered aromatic ring containing two nitrogen atoms. This core is functionalized with a chloromethyl side chain at the 5-position and a 2,4-dimethylphenyl group at the 1-position. The pyrazole ring is known for its stability and reactivity, making it a preferred scaffold in medicinal chemistry. The chloromethyl group introduces reactivity that allows for further functionalization, while the 2,4-dimethylphenyl group enhances lipophilicity and metabolic stability, crucial factors in drug design.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyrazole moiety exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole positions it as a promising candidate for further investigation in these areas.

The synthesis of 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of the pyrazole core through condensation reactions between hydrazine derivatives and α-haloketones or α-halocarbonyl compounds. Subsequent steps involve the introduction of the chloromethyl group through nucleophilic substitution reactions, followed by the attachment of the 2,4-dimethylphenyl group via Friedel-Crafts alkylation or other suitable coupling reactions.

The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography plays a crucial role in characterizing the compound's structure and purity. These techniques provide detailed insights into the molecular architecture and help ensure that the synthesized product meets the required specifications for further applications.

In terms of biological activity, preliminary studies on 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole have shown promising results in various in vitro assays. For instance, research indicates that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Additionally, its interaction with biological targets suggests potential applications in treating neurological disorders and metabolic diseases. These findings underscore the importance of continued research into this compound and its derivatives.

The development of novel pharmaceuticals often relies on innovative synthetic methodologies to optimize yield and purity. In this context, 5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole serves as a valuable building block for constructing more complex molecules. By leveraging its reactive sites, chemists can design derivatives with enhanced pharmacological properties tailored to specific therapeutic needs.

The integration of computational chemistry tools has further accelerated the discovery process for this class of compounds. Molecular modeling techniques allow researchers to predict binding affinities and interactions between 5-()-1H-pyrazole and biological targets before conducting experimental validation. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.

Ethical considerations are paramount in pharmaceutical research, ensuring that all studies are conducted with adherence to regulatory standards and ethical guidelines. The development of new drugs must balance innovation with responsibility to patient safety and societal well-being. As such, future research on 5-()-1H-pyrazole should be guided by principles that prioritize ethical conduct and transparency.

The global pharmaceutical industry continues to evolve rapidly, driven by advancements in technology and an increasing demand for effective treatments. Compounds like 5-()-1H-pyrazole play a critical role in this landscape by providing essential intermediates for drug development. As research progresses, we can expect to see more applications emerge from this versatile compound.

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